2,4-Diaminodiphenylamine

Description

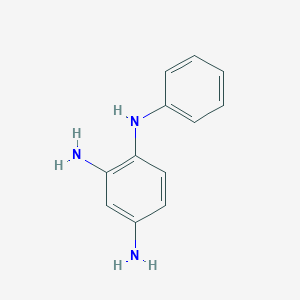

Structure

3D Structure

Properties

IUPAC Name |

1-N-phenylbenzene-1,2,4-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8,15H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOSLIUIVGWBSOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10159619 | |

| Record name | 1,2,4-Benzenetriamine, N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136-17-4 | |

| Record name | 2,4-Diaminodiphenylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Benzenetriamine, N'-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diaminodiphenylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Diaminodiphenylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6092 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4-Benzenetriamine, N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-Benzenetriamine, N'-phenyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIAMINODIPHENYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45DN363J8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,4-Diaminodiphenylamine: A Technical Guide for Researchers

CAS Number: 136-17-4

This technical guide provides an in-depth overview of 2,4-Diaminodiphenylamine, also known as N1-phenylbenzene-1,2,4-triamine. The information presented is intended for researchers, scientists, and drug development professionals, encompassing its chemical and physical properties, experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities based on structurally related compounds.

Core Properties and Identification

This compound is an aromatic amine with the chemical formula C12H13N3.[1][2] It is recognized by the CAS Registry Number 136-17-4.[1][2] This compound is utilized in proteomics research and as a component in hair dyes.[1][3] It is important to note that this compound is classified as a dangerous good for transportation.[1]

Physicochemical and Identification Data

A summary of the key physicochemical and identification data for this compound is presented in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | N1-phenylbenzene-1,2,4-triamine | [1] |

| CAS Number | 136-17-4 | [1][2] |

| Molecular Formula | C12H13N3 | [1][2] |

| Molecular Weight | 199.26 g/mol | [1] |

| Appearance | Powder to crystal; White to Amber to Dark purple | [3] |

| Melting Point | 129-131 °C | [3] |

| Boiling Point (Predicted) | 389.1 ± 27.0 °C | [3] |

| Density (Predicted) | 1.245 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 5.19 ± 0.10 | [3] |

| InChI Key | VOSLIUIVGWBSOK-UHFFFAOYSA-N | [4] |

| SMILES | C1=CC=C(C=C1)NC2=C(C=C(C=C2)N)N | [2] |

Synthesis and Analysis: Experimental Protocols

Representative Synthesis Protocol

The synthesis of this compound can be conceptually approached through the reduction of a corresponding dinitro-precursor, a common method for preparing aromatic amines. A general workflow is outlined below.

Reaction: Reduction of 2,4-Dinitrodiphenylamine.

Materials:

-

2,4-Dinitrodiphenylamine

-

Reducing agent (e.g., Iron powder, Tin(II) chloride)

-

Solvent (e.g., Ethanol, Acetic acid)

-

Acid (e.g., Hydrochloric acid)

-

Base for neutralization (e.g., Sodium hydroxide)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, suspend 2,4-Dinitrodiphenylamine and the reducing agent (e.g., iron powder) in a suitable solvent (e.g., 50% ethanol).

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly add a catalytic amount of acid (e.g., concentrated hydrochloric acid) to initiate the reduction.

-

Maintain the reflux for several hours until the reaction is complete, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, neutralize the hot mixture with a base (e.g., alcoholic potassium hydroxide solution).

-

Filter the hot reaction mixture to remove the inorganic salts.

-

The filtrate, containing this compound, can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Representative Analytical Protocol: HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for the analysis of this compound.

Instrumentation:

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for pH adjustment)

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). A small amount of formic acid (e.g., 0.1%) can be added to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the prepared sample and standards into the HPLC system and record the chromatograms. Quantify the analyte by comparing the peak area with that of a calibration curve prepared from standards of known concentrations.

Spectral Data Summary

A summary of available spectral data for this compound is provided below. This data is crucial for the structural elucidation and identification of the compound.

| Spectral Data Type | Key Information | Reference(s) |

| ¹H NMR | Spectra available, detailed peak assignments require further analysis. | [3] |

| ¹³C NMR | Spectra available, detailed peak assignments require further analysis. | [2] |

| IR Spectroscopy | Conforms to structure. Spectra available from KBr wafer and ATR techniques. | [3][4] |

| Mass Spectrometry | GC-MS data available, with a top peak at m/z 199. | [3] |

| UV-Vis Spectroscopy | Spectra available. | [3] |

Biological Activity and Toxicological Profile

Direct studies on the biological activity and signaling pathways of this compound are limited. However, the toxicological profile of structurally related aromatic amines can provide insights into its potential biological effects.

Aromatic amines are a class of compounds known for their potential genotoxicity and carcinogenicity. For instance, 2,4-toluenediamine has been shown to induce hepatic and mammary tumors in rats. The toxicity of some aromatic amines is linked to their metabolic activation, leading to the formation of reactive intermediates that can damage DNA.

Studies on p-phenylenediamine (PPD), another aromatic amine used in hair dyes, have demonstrated that its cytotoxicity in human lymphocytes is mediated through the enhancement of intracellular calcium, induction of oxidative stress, and subsequent apoptosis. This process involves mitochondrial and lysosomal damage, lipid peroxidation, and the activation of caspase-3.

Given the structural similarities, it is plausible that this compound could exhibit similar toxicological properties. However, it is crucial to note that direct experimental evidence for this compound is lacking, and further research is needed to elucidate its specific biological activities and mechanisms of action. An OECD SIDS document mentions two negative micronucleus tests for a related compound, but the original source is not readily accessible for detailed review.[5]

Safety Information

This compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.

| Hazard Classification | Details | Reference(s) |

| Hazard Class | 6.1 (Toxic substances) | [2] |

| UN Number | UN2811 | [2] |

| Risk Codes | R33 (Danger of cumulative effects) | [2] |

| GHS Statements | H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled) | [2] |

References

- 1. tandfonline.com [tandfonline.com]

- 2. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RESULTS OF THE SCREENING EVALUATION OF POTENTIAL CARCINOGENICITY - Provisional Peer-Reviewed Toxicity Values for 3,4-Toluenediamine (CASRN 496-72-0) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. lcms.cz [lcms.cz]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

An In-depth Technical Guide to the Synthesis of N1-phenylbenzene-1,2,4-triamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for N1-phenylbenzene-1,2,4-triamine, a molecule of interest in various research and development fields. The synthesis is presented as a two-step process, commencing with the preparation of an N-phenyl-2,4-dinitroaniline intermediate, followed by its reduction to the target triamine. This document details the experimental protocols, summarizes key quantitative data, and provides a visual representation of the synthesis workflow.

Proposed Synthesis Route

The synthesis of N1-phenylbenzene-1,2,4-triamine can be efficiently achieved through a two-step sequence:

-

Step 1: Nucleophilic Aromatic Substitution - Synthesis of N-phenyl-2,4-dinitroaniline from 1-chloro-2,4-dinitrobenzene and aniline.

-

Step 2: Reduction - Conversion of N-phenyl-2,4-dinitroaniline to N1-phenylbenzene-1,2,4-triamine.

This approach is based on well-established organic chemistry principles, offering a reliable pathway to the desired product.

Experimental Protocols

Step 1: Synthesis of N-phenyl-2,4-dinitroaniline

This procedure is adapted from analogous nucleophilic aromatic substitution reactions.[1]

Materials:

-

1-Chloro-2,4-dinitrobenzene

-

Aniline

-

Ethanol

-

Sodium bicarbonate (NaHCO₃)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-chloro-2,4-dinitrobenzene (1.0 eq) in ethanol.

-

Add aniline (1.1 eq) to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature. The product, N-phenyl-2,4-dinitroaniline, is expected to precipitate out of the solution.

-

The precipitate is collected by vacuum filtration and washed with cold ethanol to remove unreacted starting materials.

-

The crude product is then washed with a dilute solution of sodium bicarbonate to remove any residual acid, followed by a final wash with water.

-

The purified N-phenyl-2,4-dinitroaniline is dried in a vacuum oven.

Step 2: Reduction of N-phenyl-2,4-dinitroaniline to N1-phenylbenzene-1,2,4-triamine

This protocol describes a classic reduction of aromatic nitro groups using tin and hydrochloric acid.[2][3] Catalytic hydrogenation presents a viable, cleaner alternative.[4][5][6][7]

Materials:

-

N-phenyl-2,4-dinitroaniline

-

Granulated Tin (Sn)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Ethanol

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, place N-phenyl-2,4-dinitroaniline (1.0 eq) and granulated tin (approximately 3-4 eq).

-

Add ethanol to create a slurry.

-

Slowly add concentrated hydrochloric acid (a significant excess) to the mixture. The addition should be done cautiously as the reaction is exothermic.

-

Once the addition is complete, the reaction mixture is heated to reflux for 2-3 hours. The completion of the reaction can be monitored by TLC.

-

After cooling, the reaction mixture is made strongly basic by the slow addition of a concentrated sodium hydroxide solution to precipitate the tin salts and liberate the free amine.

-

The resulting mixture is then filtered to remove the tin salts.

-

The filtrate, containing the desired N1-phenylbenzene-1,2,4-triamine, is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.

-

Further purification can be achieved by column chromatography or recrystallization.

Quantitative Data

The following table summarizes the key quantitative data for the proposed synthesis route. Yields are estimated based on analogous reactions reported in the literature.

| Step | Reactant 1 | Molar Mass ( g/mol ) | Reactant 2 | Molar Mass ( g/mol ) | Product | Molar Mass ( g/mol ) | Theoretical Yield (%) |

| 1 | 1-Chloro-2,4-dinitrobenzene | 202.55 | Aniline | 93.13 | N-phenyl-2,4-dinitroaniline | 259.21 | 85-95 |

| 2 | N-phenyl-2,4-dinitroaniline | 259.21 | Sn/HCl | - | N1-phenylbenzene-1,2,4-triamine | 199.26 | 70-85 |

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process for N1-phenylbenzene-1,2,4-triamine.

Caption: Synthesis workflow for N1-phenylbenzene-1,2,4-triamine.

References

- 1. Solved Synthesis of 2,4-Dinitrophenyl Aniline - Data Sheet | Chegg.com [chegg.com]

- 2. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 3. reddit.com [reddit.com]

- 4. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 5. journal.uctm.edu [journal.uctm.edu]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability of 2,4-Diaminodiphenylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data and experimental methodologies concerning the solubility and stability of 2,4-Diaminodiphenylamine (2,4-DADP). Aimed at researchers, scientists, and professionals in drug development, this document consolidates key physicochemical properties, outlines detailed experimental protocols for determining solubility and stability, and discusses potential degradation pathways. Due to the limited availability of specific quantitative data for 2,4-DADP in public literature, this guide emphasizes robust methodologies to enable researchers to generate reliable data. Where specific data is unavailable, information on structurally similar compounds is provided for comparative context.

Introduction

This compound (CAS No. 136-17-4) is an aromatic amine with the molecular formula C₁₂H₁₃N₃[1]. Its structure, featuring two amino groups and a diphenylamine backbone, makes it a compound of interest in various chemical and pharmaceutical applications, including as an intermediate in the synthesis of dyes and potentially in drug discovery. A thorough understanding of its solubility and stability is critical for its handling, formulation, and the assessment of its potential biological activity and environmental fate.

This guide addresses the core requirements for characterizing 2,4-DADP by presenting available data in a structured format, providing detailed experimental protocols, and offering visual representations of experimental workflows.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N¹-phenylbenzene-1,2,4-triamine | [1] |

| CAS Number | 136-17-4 | [1] |

| Molecular Formula | C₁₂H₁₃N₃ | [1] |

| Molecular Weight | 199.25 g/mol | [1] |

| Appearance | Brown or purple to black powder | [2] |

| Melting Point | 126.0-133.0 °C | [2] |

| XLogP3 | 2.1 | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Solubility Profile

Quantitative solubility data for this compound in a range of solvents is not extensively available in the public domain. However, based on the general principles of solubility for aromatic amines, a qualitative assessment can be made. Aromatic amines are typically sparingly soluble in water and more soluble in organic solvents. For a structurally related compound, 4-Aminodiphenylamine, the solubility in water is reported as 0.6 g/L at 20°C, and it is soluble in ethanol at 10 mg/mL[3]. This suggests that this compound is likely to have low aqueous solubility.

To obtain precise quantitative solubility data, standardized experimental procedures are essential. The following sections detail the widely accepted shake-flask method for determining thermodynamic solubility.

Experimental Protocol: Shake-Flask Method for Solubility Determination

This method is considered the gold standard for determining the equilibrium solubility of a substance in a solvent.

Objective: To determine the saturation concentration of this compound in various solvents (e.g., water, ethanol, methanol, acetone, dichloromethane) at a controlled temperature.

Materials:

-

High-purity this compound

-

Analytical grade solvents of interest

-

Temperature-controlled orbital shaker or water bath

-

Calibrated analytical balance

-

Glass vials with PTFE-lined screw caps

-

Calibrated pipettes

-

Syringe filters (chemically compatible with the solvent and amine)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS) for quantification

-

Volumetric flasks and appropriate glassware for dilutions

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant using a pipette. To avoid aspirating solid particles, the pipette tip should be positioned well above the settled solid.

-

Filtration: Immediately filter the collected supernatant through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. The first few drops of the filtrate should be discarded to prevent adsorption effects from the filter membrane.

-

Quantification: Accurately dilute the filtered aliquot with the same solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the diluted sample using a pre-validated HPLC-UV or LC-MS method to determine the concentration of this compound.

-

Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The results are typically expressed in g/L or mg/mL.

Workflow for the Shake-Flask Method

Stability Profile

The stability of this compound is a critical parameter, particularly for its use in pharmaceutical applications. Aromatic amines are known to be susceptible to degradation through oxidation, photodegradation, and hydrolysis.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively reported, insights can be drawn from related aromatic amines. The primary degradation mechanisms are expected to be:

-

Oxidation: The amino groups are susceptible to oxidation, which can lead to the formation of colored quinone-imine structures and further polymerization. This is often observed as a darkening of the material upon exposure to air and light.

-

Photodegradation: Exposure to UV or visible light can promote oxidation and other degradation reactions.

-

Hydrolysis: While the diphenylamine core is generally stable to hydrolysis, the amino groups can influence the molecule's reactivity in aqueous solutions at different pH values.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods[4].

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Materials:

-

High-purity this compound

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions

-

Hydrogen peroxide (H₂O₂) solution

-

Photostability chamber

-

Temperature-controlled ovens

-

HPLC system with a photodiode array (PDA) detector and/or a mass spectrometer (MS)

Procedure:

A solution of this compound (e.g., 1 mg/mL in a suitable solvent like methanol or acetonitrile) is subjected to the following stress conditions:

-

Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at an elevated temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Treat the drug solution with a dilute solution of H₂O₂ (e.g., 3%) at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample and a solution of the drug to dry heat in an oven (e.g., 80 °C) for a defined period.

-

Photodegradation: Expose a solid sample and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

At each time point, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method. The percentage of degradation is calculated, and the chromatograms are inspected for the appearance of new peaks, which correspond to degradation products.

Workflow for Forced Degradation Study

Development of a Stability-Indicating HPLC Method

A crucial aspect of stability testing is the use of a validated stability-indicating analytical method that can separate the parent drug from its degradation products and any process-related impurities.

Objective: To develop an HPLC method for the quantification of this compound and the detection of its degradation products.

Typical Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often required to achieve adequate separation.

-

Detection: A photodiode array (PDA) detector allows for the monitoring of multiple wavelengths and can aid in peak purity assessment. Mass spectrometry (MS) detection is invaluable for the identification of unknown degradation products.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducibility.

The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Conclusion

This technical guide has summarized the currently available information on the solubility and stability of this compound and provided detailed experimental protocols for their determination. While specific quantitative data for this compound is scarce, the methodologies outlined here provide a clear path for researchers to generate the necessary data for their specific applications. The shake-flask method for solubility and forced degradation studies coupled with a validated stability-indicating HPLC method are fundamental tools for a comprehensive characterization of 2,4-DADP. The insights gained from such studies are indispensable for its potential development in pharmaceutical and other scientific fields.

References

- 1. This compound | C12H13N3 | CID 8683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. chembk.com [chembk.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of 2,4-Diaminodiphenylamine Derivatives: A Technical Guide to a Versatile Scaffold in Drug Discovery

For Immediate Release

[City, State] – [Date] – In the landscape of modern medicinal chemistry, the 2,4-diaminodiphenylamine (2,4-DADP) core has emerged as a privileged scaffold, giving rise to a diverse array of derivatives with significant therapeutic potential. This technical guide provides an in-depth analysis of 2,4-DADP derivatives, focusing on their synthesis, biological activities, and promising applications, particularly in the realm of oncology. Tailored for researchers, scientists, and drug development professionals, this document consolidates key findings, presents quantitative data in a structured format, details experimental protocols, and visualizes complex biological pathways and experimental workflows.

Introduction: The this compound Core

The this compound moiety, characterized by a diphenylamine backbone with two amino groups at the 2 and 4 positions of one phenyl ring, offers a unique three-dimensional structure and electronic properties conducive to interactions with various biological targets. This versatile scaffold has been extensively explored, leading to the development of potent inhibitors of key signaling proteins implicated in a range of pathologies, most notably cancer. The strategic modification of the 2,4-DADP core has yielded derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.

Therapeutic Applications: A Focus on Kinase Inhibition

A predominant application of 2,4-DADP derivatives lies in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many cancers. Derivatives based on the 2,4-DADP scaffold, particularly 2,4-dianilinopyrimidine analogues, have demonstrated potent inhibitory activity against a variety of oncogenic kinases.

Anaplastic Lymphoma Kinase (ALK) Inhibition

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, drives the growth of several cancers, including non-small cell lung cancer (NSCLC). Several 2,4-dianilinopyrimidine derivatives have been synthesized and evaluated as potent ALK inhibitors.[1][2] These compounds often function by competing with ATP for the kinase's binding site, thereby blocking downstream signaling pathways responsible for cell proliferation and survival.[3][4]

Quantitative Data Summary

The following tables summarize the in vitro biological activities of representative 2,4-DADP derivatives against various cancer cell lines and kinases.

| Compound ID | Target Kinase | IC50 (nM) | Cancer Cell Line | GI50 (µM) | Reference |

| 12a | ALK, HDAC1 | ALKwt: 12, HDAC1: 28 | H2228 (NSCLC) | 0.011 | [5] |

| 8a | FAK | 47 | H1975 (NSCLC) | 0.044 | [6] |

| 4c | EGFRwt | - | A549 (Lung) | 0.56 | [7][8] |

| 11b | FAK | 2.75 | PANC-1 (Pancreatic) | 0.98 | [9] |

| 12f | FAK | 1.87 | BxPC-3 (Pancreatic) | 0.15 | [9] |

| 34c | ALK, ROS1 | ALK: 1.4, ROS1: 1.1 | KARPAS299 (Lymphoma) | 0.021 | [1] |

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the evaluation of 2,4-DADP derivatives.

General Synthesis of 2,4-Dianilinopyrimidine Derivatives

This protocol outlines a general procedure for the synthesis of 2,4-dianilinopyrimidine derivatives, a prominent class of 2,4-DADP analogs.

-

Step 1: Synthesis of the Pyrimidine Core. A common starting material is 2,4-dichloropyrimidine. The chlorine atom at the 4-position is more reactive and can be selectively displaced by an aniline derivative in the presence of a base such as diisopropylethylamine (DIPEA) in a suitable solvent like isopropanol at elevated temperatures.

-

Step 2: Introduction of the Second Aniline Moiety. The remaining chlorine atom at the 2-position is then substituted with a second aniline derivative. This step often requires harsher conditions, such as heating in a sealed tube with a catalyst like palladium(II) acetate and a ligand like Xantphos, in the presence of a base such as cesium carbonate.

-

Step 3: Purification. The final product is typically purified by column chromatography on silica gel using a gradient of solvents, such as dichloromethane and methanol, to yield the desired 2,4-dianilinopyrimidine derivative. Characterization is performed using techniques like 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).[7]

In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

-

Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound. Prepare the kinase, substrate (a peptide specific to the kinase), and ATP in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

-

Kinase Reaction: In a 96-well plate, add the serially diluted compound or DMSO (vehicle control). Add the kinase to each well and incubate for 10 minutes at room temperature to allow for binding. Initiate the kinase reaction by adding the substrate/ATP mixture. Incubate the plate at 30°C for 60 minutes.

-

Detection: Stop the kinase reaction. The amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method. For example, a luminescence-based assay like the ADP-Glo™ Kinase Assay can be used, where the amount of ADP produced is converted to a luminescent signal.

-

Data Analysis: Measure the luminescence using a plate reader. The IC50 value is calculated by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][10]

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 2,4-DADP derivative for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

-

MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The concentration of the compound that inhibits cell growth by 50% (GI50) is calculated.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of a compound on protein expression and phosphorylation status.

-

Sample Preparation: Treat cells with the 2,4-DADP derivative at various concentrations and for different time points. Lyse the cells to extract proteins. Determine the protein concentration of each lysate.

-

Gel Electrophoresis: Separate the protein lysates by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-ALK, total ALK, or downstream signaling proteins). Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

-

Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted by 2,4-DADP derivatives and a typical experimental workflow.

Caption: ALK Signaling Pathway and Inhibition by a 2,4-DADP Derivative.

Caption: General Experimental Workflow for Evaluating 2,4-DADP Derivatives.

Conclusion and Future Directions

Derivatives of this compound represent a highly valuable and versatile class of compounds in drug discovery. Their success as kinase inhibitors, particularly in the context of cancer, underscores the potential of this chemical scaffold. The ability to systematically modify the core structure allows for the fine-tuning of activity, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the development of derivatives targeting novel kinases, overcoming drug resistance, and exploring applications beyond oncology, such as in inflammatory and neurodegenerative diseases. The continued exploration of the chemical space around the 2,4-DADP core promises to yield new and improved therapeutic agents for a variety of unmet medical needs.

References

- 1. Discovery of novel 2,4-diarylaminopyrimidine analogues as ALK and ROS1 dual inhibitors to overcome crizotinib-resistant mutants including G1202R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of novel 2,4-diarylaminopyrimidine analogues (DAAPalogues) showing potent inhibitory activities against both wild-type and mutant ALK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and biological evaluation of 2,4-diamino pyrimidine derivatives as potent FAK inhibitors with anti-cancer and anti-angiogenesis activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Health and Safety of 2,4-Diaminodiphenylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diaminodiphenylamine, also known as N-phenyl-1,2,4-benzenetriamine, is an aromatic amine with the CAS number 136-17-4. This compound and its salts have been utilized in various industrial applications, including as an intermediate in the manufacture of dyes. This guide provides a comprehensive overview of the available health and safety information for this compound, with a focus on toxicological data, handling procedures, and regulatory status, to inform risk assessment and ensure safe laboratory and industrial practices.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | This compound |

| Synonyms | N-phenyl-1,2,4-benzenetriamine, 4-aminodiphenylamine-2-amine |

| CAS Number | 136-17-4 |

| Molecular Formula | C₁₂H₁₃N₃ |

| Molecular Weight | 199.25 g/mol |

| Appearance | Brown or purple to black powder |

| Melting Point | 126.0-133.0 °C |

Toxicological Data

The toxicological profile of this compound is not exhaustively characterized in publicly available literature. Much of the available data is derived from safety data sheets and information on structurally related compounds.

Acute Toxicity

This compound is classified as toxic by oral, dermal, and inhalation routes of exposure[1].

Table 2: Acute Toxicity Data for this compound

| Route | Species | Value | Classification |

| Oral | Rat | LD₅₀: 464 - 1000 mg/kg | Toxic if swallowed |

| Dermal | Rabbit | LD₅₀: >5000 mg/kg | Toxic in contact with skin (based on GHS classification) |

| Inhalation | - | - | Toxic if inhaled (based on GHS classification) |

Note: Specific inhalation toxicity data was not found.

Skin and Eye Irritation

Information on the skin and eye irritation potential of this compound is limited. However, its use in hair dye formulations has been assessed. For a related compound, 2,4-Diaminophenoxyethanol dihydrochloride, marked ocular reactions were observed in animal studies[2].

Sensitization

There is potential for skin sensitization with aromatic amines. Clinical data on the related compound N-Phenyl-p-Phenylenediamine indicate it can be a skin sensitizer[3].

Repeated Dose Toxicity

Specific repeated dose toxicity studies for this compound were not identified in the public domain. However, the substance is classified as potentially causing damage to organs through prolonged or repeated exposure[1]. Studies on the related compound diphenylamine have shown effects on the haematological system, kidneys, spleen, and liver in animal models[4].

Genotoxicity and Mutagenicity

According to the harmonized classification and labelling approved by the European Union, this compound is suspected of causing genetic defects[5]. However, specific in vivo or in vitro study results for this compound were not found in the reviewed literature.

Studies on related aromatic amines have shown mixed results. For instance, an oxidation product of p-phenylenediamine was found to be strongly mutagenic to Salmonella typhimurium TA98 in the presence of metabolic activation[6].

Experimental Protocol: Ames Test (General)

The bacterial reverse mutation assay (Ames test) is a widely used method to assess the mutagenic potential of a substance.

Caption: Generalized workflow for the Ames test to evaluate mutagenicity.

Carcinogenicity

No specific carcinogenicity bioassays for this compound were found. However, a bioassay of the related isomer, N-phenyl-p-phenylenediamine, conducted by the National Toxicology Program (NTP), concluded that it was not carcinogenic for Fischer 344 rats or B6C3F1 mice under the conditions of the study[7]. In contrast, other related aromatic amines, such as 2,4-toluenediamine, have been shown to be carcinogenic in animal studies, inducing various types of tumors[8].

Experimental Protocol: NTP Carcinogenicity Bioassay (General for N-phenyl-p-phenylenediamine)

The following provides a general outline of the protocol used in the NTP bioassay for N-phenyl-p-phenylenediamine.

Caption: General workflow of a long-term carcinogenicity bioassay.

Reproductive and Developmental Toxicity

No specific reproductive or developmental toxicity studies for this compound were identified. For the related compound diphenylamine, developmental toxicity studies in rats and rabbits did not show teratogenic effects, although maternal toxicity was observed at higher doses[9]. Reproductive toxicity studies on 2,4-toluenediamine in rats have indicated adverse effects on male fertility and spermatogenesis[10].

Metabolism and Toxicokinetics

Information on the metabolism and toxicokinetics of this compound is scarce. Generally, aromatic amines can be metabolized in the liver through various pathways, including N-acetylation, N-hydroxylation, and ring hydroxylation. The specific metabolites and their biological activity are crucial for determining the overall toxicity of the parent compound. For the related compound diphenylamine, metabolism is extensive, with 4-hydroxydiphenylamine being a major metabolite[9].

Caption: Generalized metabolic pathways for aromatic amines.

Health and Safety Considerations

Hazard Classification

Based on available information, this compound has the following GHS hazard classifications:

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 3 (Toxic)

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)

-

Specific Target Organ Toxicity (Repeated Exposure): Category 2 (May cause damage to organs through prolonged or repeated exposure)

-

Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects)

-

Hazardous to the Aquatic Environment (Acute and Chronic): Category 1 (Very toxic to aquatic life with long lasting effects)

Safe Handling and Personal Protective Equipment (PPE)

Given the toxicity profile, strict adherence to safety protocols is mandatory when handling this compound.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If working outside a fume hood or if dusts are generated, use a NIOSH-approved respirator with an appropriate cartridge.

-

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Regulatory Status

This compound is listed in the ECHA C&L Inventory and has a harmonized classification in the European Union[5]. Its use in cosmetic products, particularly hair dyes, has been a subject of review by regulatory bodies such as the European Commission's Scientific Committee on Consumer Safety (SCCS)[11].

Conclusion

This compound is a chemical with significant acute toxicity and potential for long-term health effects, including organ damage and genetic defects. While comprehensive toxicological data for this specific compound are limited in the public domain, information from structurally related aromatic amines suggests a need for a high degree of caution. Researchers, scientists, and drug development professionals must handle this compound with strict adherence to safety protocols, including the use of appropriate engineering controls and personal protective equipment. Further research is warranted to fully elucidate the toxicological profile of this compound, including its metabolism, mechanism of toxicity, and potential for carcinogenicity and reproductive/developmental effects.

References

- 1. This compound | C12H13N3 | CID 8683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ec.europa.eu [ec.europa.eu]

- 3. View Attachment [cir-reports.cir-safety.org]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. Substance Information - ECHA [echa.europa.eu]

- 6. Carcinogenicity of an oxidation product of p-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Carcinogenicity and chronic toxicity of 2,4-toluenediamine in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 949. Diphenylamine (addendum) (JMPR Evaluations 1998 Part II Toxicological) [inchem.org]

- 10. Reproductive toxicity of 2,4-toluenediamine in the rat. 2. Spermatogenic and hormonal effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ec.europa.eu [ec.europa.eu]

Mechanism of Action of 2,4-Diaminodiphenylamine in Biological Systems: An In-depth Technical Guide

Disclaimer: Direct and extensive research on the specific mechanism of action of 2,4-Diaminodiphenylamine is limited in publicly available scientific literature. The following guide is constructed based on the well-established principles of aromatic amine toxicology and metabolism, drawing parallels from structurally similar compounds such as p-phenylenediamine (PPD), 2,4-diaminotoluene (2,4-DAT), and diphenylamine. The proposed mechanisms should be considered hypothetical and require direct experimental validation.

Executive Summary

This compound, a secondary aromatic amine, is anticipated to exert its biological effects primarily through metabolic activation to reactive electrophilic intermediates. This process, predominantly mediated by cytochrome P450 enzymes in the liver, is hypothesized to lead to the formation of N-hydroxylated metabolites and subsequently highly reactive quinone-imine species. These reactive metabolites can covalently bind to cellular macromolecules, most critically DNA, to form DNA adducts. The formation of these adducts can disrupt normal cellular processes, induce mutations, and trigger DNA damage response pathways, ultimately leading to genotoxicity and potentially carcinogenicity. This guide provides a detailed overview of this proposed mechanism, supported by data from analogous compounds, and outlines standard experimental protocols for its investigation.

Proposed Mechanism of Action

The biological activity of this compound is likely initiated by its metabolism, which can be broadly categorized into bioactivation and detoxification pathways.

Metabolic Bioactivation

The bioactivation of this compound is a multi-step process hypothesized to occur as follows:

-

N-Hydroxylation: The initial and rate-limiting step is the oxidation of the secondary amine nitrogen by cytochrome P450 (CYP) enzymes, particularly isoforms like CYP1A1, CYP1A2, and CYP3A4, to form N-hydroxy-2,4-diaminodiphenylamine. This reaction introduces a hydroxyl group to the nitrogen atom. For secondary amines, this proceeds via a hydrogen abstraction and rebound mechanism.

-

Formation of Reactive Intermediates: The N-hydroxy metabolite is more reactive than the parent compound. It can be further activated through:

-

O-esterification: Enzymatic esterification of the hydroxylamine by N-acetyltransferases (NATs) or sulfotransferases (SULTs) can occur, forming a highly unstable ester that readily dissociates to generate a reactive nitrenium ion.

-

Oxidation to Quinone-imine: The aminophenol structure of this compound makes it susceptible to oxidation to a quinone-imine. This can occur via further enzymatic action or auto-oxidation. Quinone-imines are highly electrophilic Michael acceptors.

-

-

Macromolecular Adduct Formation: The highly electrophilic nitrenium ions and quinone-imines can react with nucleophilic sites on cellular macromolecules. The most critical interaction is the covalent binding to DNA bases, particularly at the C8 and N2 positions of guanine and the N6 position of adenine, forming bulky DNA adducts. These adducts can distort the DNA helix, leading to errors during DNA replication and transcription.

Cellular Signaling Consequences

The formation of DNA adducts triggers a cascade of cellular responses, primarily activating the DNA Damage Response (DDR) pathway.

-

Damage Recognition: Sensor proteins, such as the MRN complex (MRE11-RAD50-NBS1) and replication protein A (RPA), recognize the DNA adducts and stalled replication forks.

-

Signal Transduction: This recognition activates transducer kinases, principally ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related). These kinases phosphorylate a multitude of downstream targets.

-

Effector Activation and Cellular Outcomes:

-

Cell Cycle Arrest: Activated ATM/ATR phosphorylate checkpoint kinases Chk1 and Chk2, which in turn inactivate Cdc25 phosphatases. This leads to the inhibition of cyclin-dependent kinases (CDKs) and results in cell cycle arrest at the G1/S, intra-S, or G2/M phases, allowing time for DNA repair.

-

DNA Repair: The DDR pathway activates various DNA repair mechanisms, such as Nucleotide Excision Repair (NER) and Base Excision Repair (BER), to remove the bulky adducts.

-

Apoptosis: If the DNA damage is too extensive to be repaired, the DDR pathway can trigger apoptosis (programmed cell death), primarily through the p53 tumor suppressor pathway. p53 can induce the expression of pro-apoptotic proteins like Bax and Puma.

-

The Synthesis and Emerging Therapeutic Potential of 2,4-Diaminodiphenylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Diaminodiphenylamine, a substituted aromatic amine, has a history rooted in the development of synthetic dyes and is now gaining attention for its potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of the historical context of its discovery, detailed experimental protocols for its synthesis, and an exploration of its contemporary relevance as a scaffold for the development of targeted therapeutics, particularly kinase inhibitors. Quantitative data is presented in structured tables for clarity, and key experimental and signaling pathways are visualized using Graphviz diagrams.

Historical Context and Discovery

The discovery of this compound is intrinsically linked to the boom of the synthetic dye industry in the mid-19th century. Following William Henry Perkin's accidental discovery of mauveine in 1856 from aniline, a wave of intense chemical exploration into aniline and its derivatives for the creation of new colorants ensued[1][2]. Early synthetic dyes were often produced through reactions involving aromatic amines and nitroaromatics, key precursors for compounds like diaminodiphenylamines[3].

While a definitive first synthesis of this compound is not well-documented in readily available historical records, its chemical structure is consistent with the types of molecules being investigated during this period. The general synthetic strategies of the time, involving the reaction of aromatic amines with nitro-substituted aryl halides followed by reduction, would have readily led to the formation of such compounds[4][5]. It is plausible that this compound was initially synthesized as an intermediate or a byproduct in the quest for novel dyes. Its utility as a dye intermediate would have stemmed from the reactive amine groups, which are crucial for forming the chromophoric systems of many dye classes[6].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, characterization, and application in synthetic and analytical procedures.

| Property | Value | Reference |

| IUPAC Name | N1-phenylbenzene-1,2,4-triamine | [7] |

| CAS Number | 136-17-4 | [7] |

| Molecular Formula | C₁₂H₁₃N₃ | [7] |

| Molecular Weight | 199.25 g/mol | [7] |

| Appearance | Brown or purple to black powder | [8] |

| Melting Point | 126.0-133.0 °C | [8] |

| Assay (GC) | ≥97.5% | [8] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process involving a nucleophilic aromatic substitution followed by a reduction. This common laboratory-scale synthesis is outlined below.

Experimental Workflow

Step 1: Synthesis of 2,4-Dinitrodiphenylamine

This step involves the nucleophilic aromatic substitution of the chlorine atom in 1-chloro-2,4-dinitrobenzene by the amino group of aniline[4][9].

Materials:

-

1-Chloro-2,4-dinitrobenzene

-

Aniline

-

Ethanol (95%)

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, dissolve 1-chloro-2,4-dinitrobenzene (1.0 eq) in 95% ethanol.

-

Add aniline (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product, 2,4-dinitrodiphenylamine, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

-

The crude product can be purified by recrystallization from ethanol.

Step 2: Reduction of 2,4-Dinitrodiphenylamine to this compound

The dinitro compound is then reduced to the corresponding diamine. A common method for this transformation is the use of tin(II) chloride in the presence of hydrochloric acid[10].

Materials:

-

2,4-Dinitrodiphenylamine

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution (e.g., 10 M)

-

Diethyl ether or ethyl acetate

Procedure:

-

In a round-bottomed flask, suspend 2,4-dinitrodiphenylamine (1.0 eq) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (excess, typically 5-6 eq) in concentrated hydrochloric acid to the suspension.

-

Stir the reaction mixture at room temperature. The reaction is typically exothermic. If necessary, the mixture can be gently heated to ensure complete reaction.

-

Once the reaction is complete (as monitored by TLC), cool the mixture in an ice bath.

-

Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). This will precipitate tin salts.

-

Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield this compound.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

Characterization Data

The synthesized this compound can be characterized using various spectroscopic techniques.

| Technique | Expected Data | Reference |

| ¹H NMR | Spectral data available on PubChem. | [10] |

| ¹³C NMR | Spectral data available on ChemicalBook. | [11] |

| IR (KBr) | Characteristic peaks for N-H and aromatic C-H and C=C stretching. Data available on PubChem. | [10] |

| Mass Spec (GC-MS) | Molecular ion peak corresponding to the molecular weight. Data available on PubChem. | [10] |

Applications in Drug Development: A Scaffold for Kinase Inhibitors

While this compound itself is not a therapeutic agent, its derivatives, particularly those incorporating a pyrimidine ring, have emerged as a promising class of kinase inhibitors for the treatment of cancer[12][13][14][15]. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.

Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival[8][16][17]. Overexpression or mutation of EGFR is common in various cancers. Diphenylamine derivatives have been shown to act as EGFR tyrosine kinase inhibitors, blocking the autophosphorylation of the receptor and thereby inhibiting downstream signaling.

Targeting the VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is another crucial receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis[18][19][20][21][22]. Inhibition of VEGFR-2 signaling can block the blood supply to tumors. Derivatives of 2,4-diaminopyrimidine have been investigated as potent VEGFR-2 inhibitors.

References

- 1. sciencemuseum.org.uk [sciencemuseum.org.uk]

- 2. fsw.cc [fsw.cc]

- 3. mdpi.com [mdpi.com]

- 4. 2,4-Dinitrodiphenylamine synthesis - chemicalbook [chemicalbook.com]

- 5. 2,4-Dinitrodiphenylamine | 961-68-2 [chemicalbook.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. This compound | C12H13N3 | CID 8683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. brainly.com [brainly.com]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 2,4-Diaminopyrimidine MK2 inhibitors. Part I: Observation of an unexpected inhibitor binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of 2,4-dianilinopyrimidine derivatives as novel p90 ribosomal S6 protein kinase (RSK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ClinPGx [clinpgx.org]

- 17. mdpi.com [mdpi.com]

- 18. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Targeting the VEGFR2 signaling pathway for angiogenesis and fibrosis regulation in neovascular age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

Theoretical and Computational Insights into 2,4-Diaminodiphenylamine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 2,4-Diaminodiphenylamine (2,4-DADP), a molecule of significant interest in medicinal chemistry and materials science. This document summarizes key molecular properties, outlines detailed experimental and computational methodologies, and presents data in a structured format to facilitate further research and development. While direct, in-depth computational studies on 2,4-DADP are limited in publicly available literature, this guide extrapolates from studies on analogous diphenylamine derivatives to provide a robust predictive framework.

Introduction

This compound (2,4-DADP) is an aromatic amine with a molecular structure that suggests potential applications as a building block in polymer synthesis, as a dye precursor, and notably, as a scaffold in the design of pharmacologically active agents. The presence of multiple amine groups on the diphenylamine backbone provides sites for hydrogen bonding and further chemical modification, making it an attractive candidate for drug development. Derivatives of diphenylamine have shown promise as anticancer agents, particularly as epidermal growth factor receptor (EGFR) kinase inhibitors[1][2].

Theoretical and computational chemistry offer powerful tools to predict the physicochemical properties, reactivity, and potential biological activity of molecules like 2,4-DADP, thereby accelerating the research and development process. This guide delves into the core computational chemistry techniques applicable to 2,4-DADP, including Density Functional Theory (DFT), Frontier Molecular Orbital (HOMO-LUMO) analysis, and Molecular Electrostatic Potential (MEP) mapping.

Molecular Properties and Data

A summary of the known physical, chemical, and computed properties of this compound is presented below.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N¹-phenylbenzene-1,2,4-triamine | [3][4] |

| CAS Number | 136-17-4 | [3][4][5] |

| Molecular Formula | C₁₂H₁₃N₃ | [3][4][5] |

| Molecular Weight | 199.25 g/mol | [3] |

| Appearance | Brown or purple to black powder | [4] |

| Melting Point | 126.0-133.0 °C | [4] |

| SMILES | C1=CC=C(C=C1)NC2=C(C=C(C=C2)N)N | [3] |

| InChIKey | VOSLIUIVGWBSOK-UHFFFAOYSA-N | [3][4] |

Table 2: Computed Molecular Descriptors

| Descriptor | Value | Source |

| XLogP3 | 2.1 | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 64.1 Ų | [3] |

| Complexity | 189 | [3] |

Note: The computed descriptors are sourced from the PubChem database and are calculated using standard computational algorithms.

Theoretical and Computational Methodologies

The following sections detail the theoretical frameworks and computational methods that can be applied to study this compound.

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 2,4-DADP, DFT calculations can be employed to determine its optimized geometry, vibrational frequencies, and various electronic properties. A common approach involves using a hybrid functional, such as B3LYP, with a suitable basis set like 6-311++G(d,p)[6][7][8].

Workflow for DFT Calculations:

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic transitions of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability[9][10][11]. A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. For drug-like compounds, the HOMO-LUMO gap is a parameter of interest in predicting their reactivity and potential interactions with biological targets.

Table 3: Predicted Frontier Molecular Orbital Properties (Conceptual)

| Parameter | Predicted Significance for 2,4-DADP |

| HOMO Energy | Indicates the electron-donating ability. The amine groups are expected to contribute significantly to a higher HOMO energy. |

| LUMO Energy | Represents the electron-accepting ability. The aromatic rings can act as electron acceptors. |

| HOMO-LUMO Gap (ΔE) | A smaller gap would suggest higher reactivity and potential for charge transfer interactions, which can be important for biological activity. |

Molecular Electrostatic Potential (MEP)

The MEP is a visual representation of the charge distribution around a molecule and is used to predict sites for electrophilic and nucleophilic attack[12][13]. In the context of drug design, MEP maps can help identify regions of a molecule that are likely to interact with the active site of a protein through electrostatic interactions. For 2,4-DADP, the nitrogen atoms of the amine groups are expected to be regions of negative potential (red/yellow), indicating their nucleophilic character, while the hydrogen atoms of the amine groups would be regions of positive potential (blue), indicating their electrophilic character.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the intramolecular and intermolecular bonding and interactions between orbitals. It can be used to understand charge transfer, hyperconjugation, and delocalization of electron density within the molecule[6][14]. For 2,4-DADP, NBO analysis would be useful to quantify the delocalization of the lone pair electrons of the nitrogen atoms into the aromatic rings, which influences the molecule's overall stability and reactivity.

Experimental Protocols

This section outlines generalized experimental procedures relevant to the synthesis and characterization of this compound and its derivatives.

Synthesis of Diphenylamine Derivatives

A general method for the synthesis of diphenylamine derivatives involves the condensation reaction between an aniline derivative and a suitable coupling partner. For instance, the synthesis of 4,4'-diaminodiphenylmethane compounds can be achieved by reacting an arylamine with formaldehyde in the presence of an acid catalyst[15].

Generalized Synthesis Workflow:

Spectroscopic Characterization

The structural elucidation of 2,4-DADP and its derivatives relies on a combination of spectroscopic techniques.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic functional groups. For 2,4-DADP, key vibrational bands would include N-H stretching and bending, as well as C-N stretching and aromatic C-H and C=C vibrations[3][16].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the precise arrangement of atoms in the molecule. The chemical shifts of the aromatic protons and carbons, as well as those of the amine protons, provide a fingerprint of the molecular structure[3][16].

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition[3].

-

UV-Visible Spectroscopy: Used to study the electronic transitions within the molecule. The absorption maxima can provide insights into the extent of conjugation in the aromatic system[3].

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are powerful techniques for the separation, identification, and quantification of 2,4-DADP and its derivatives in complex mixtures. These methods are crucial for assessing the purity of synthesized compounds and for quantitative analysis in various matrices[17][18][19].

Potential Biological Activity and Signaling Pathways

While specific biological activities for 2,4-DADP are not extensively documented, its structural similarity to other diphenylamine derivatives suggests potential as an anticancer agent. Several studies have reported that diphenylamine-based compounds can act as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase[1][2]. EGFR is a key protein in cell signaling pathways that regulate cell growth and proliferation, and its overactivity is implicated in many cancers.

Hypothetical Signaling Pathway Inhibition:

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity[20][21][22][23]. For 2,4-DADP and its analogues, QSAR studies could be employed to predict their potential as EGFR inhibitors or other biological activities based on calculated molecular descriptors.

Conclusion

This compound presents a versatile molecular scaffold with significant potential for applications in drug discovery and materials science. While direct and comprehensive computational studies on this specific molecule are not abundant, this guide provides a foundational framework for its theoretical investigation by leveraging data from analogous compounds and established computational methodologies. The outlined experimental protocols for synthesis and characterization, combined with the predictive power of computational chemistry, offer a clear path for future research and development efforts centered on 2,4-DADP and its derivatives. The potential for these compounds to interact with key biological targets, such as EGFR, warrants further investigation and could lead to the development of novel therapeutic agents.

References

- 1. Synthesis and biological evaluation of novel 2,4'-bis substituted diphenylamines as anticancer agents and potential epidermal growth factor receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel diphenylamine 2,4'-dicarboxamide based azoles as potential epidermal growth factor receptor inhibitors: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C12H13N3 | CID 8683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. B20735.03 [thermofisher.com]

- 5. This compound | C12H13N3 - BuyersGuideChem [buyersguidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. DFT study, and natural bond orbital (NBO) population analysis of 2-(2-Hydroxyphenyl)-1-azaazulene tautomers and their mercapto analouges - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN102584598B - A new method for the synthesis of 4,4'-diaminodiphenylmethane compounds - Google Patents [patents.google.com]

- 16. mdpi.com [mdpi.com]

- 17. lupinepublishers.com [lupinepublishers.com]

- 18. researchgate.net [researchgate.net]

- 19. lcms.cz [lcms.cz]

- 20. researchgate.net [researchgate.net]

- 21. QSAR studies on antimalarial activities of 2-phenyl-4-quinoline-carbinolamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 2D-QSAR study of some 2,5-diaminobenzophenone farnesyltransferase inhibitors by different chemometric methods - PMC [pmc.ncbi.nlm.nih.gov]

- 23. QSAR studies on piperazinylalkylisoxazole analogues selectively acting on dopamine D3 receptor by HQSAR and CoMFA - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Industrial Applications of 2,4-Diaminodiphenylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract